molecular formula C16H20N4O3 B7055343 1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-2-(furan-3-yl)ethanone

1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-2-(furan-3-yl)ethanone

Cat. No.: B7055343
M. Wt: 316.35 g/mol
InChI Key: QPXOVNDYWFHJFY-UHFFFAOYSA-N
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Description

1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-2-(furan-3-yl)ethanone is a complex organic compound featuring a unique combination of functional groups, including a cyclopropyl-oxadiazole, a methylpiperazine, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-2-(furan-3-yl)ethanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclocondensation of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the cyclopropyl group: This step often involves the use of cyclopropylamine or a cyclopropyl halide in a substitution reaction.

    Synthesis of the piperazine derivative: The piperazine ring can be synthesized via a nucleophilic substitution reaction, where a suitable precursor reacts with methylamine.

    Coupling with the furan ring: The final step involves coupling the synthesized intermediate with a furan derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-2-(furan-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology and Medicine:

Industry: In the industrial sector, it can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-2-(furan-3-yl)ethanone is largely dependent on its interaction with biological targets. The oxadiazole ring is known to interact with various enzymes, potentially inhibiting their activity. The piperazine ring can enhance binding affinity to certain receptors, while the furan ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

    1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-2-(thiophen-3-yl)ethanone: Similar structure but with a thiophene ring instead of a furan ring.

    1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-2-(pyridin-3-yl)ethanone: Contains a pyridine ring instead of a furan ring.

Uniqueness: The presence of the furan ring in 1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-2-(furan-3-yl)ethanone provides unique electronic properties and potential for specific biological interactions that are not present in its analogs with different heterocyclic rings.

This detailed overview highlights the complexity and potential of this compound in various fields of research and industry

Properties

IUPAC Name

1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-2-(furan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-19-5-6-20(14(21)8-11-4-7-22-10-11)9-13(19)16-17-15(18-23-16)12-2-3-12/h4,7,10,12-13H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXOVNDYWFHJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C2=NC(=NO2)C3CC3)C(=O)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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